Comparative Clinical Efficacy of DPCP vs. DNCB in Alopecia Areata
In a direct comparative trial for alopecia areata, diphenylcyclopropenone (DPCP) demonstrated significantly superior therapeutic efficacy compared to dinitrochlorobenzene (DNCB). The DPCP group achieved 86.7% substantial hair regrowth (Grade III-IV), while the DNCB group achieved only 33.3% [1].
| Evidence Dimension | Hair Regrowth Response Rate (Grade III-IV) |
|---|---|
| Target Compound Data | 86.7% of patients (n=30, DPCP group) |
| Comparator Or Baseline | 33.3% of patients (n=30, DNCB group) |
| Quantified Difference | 53.4 percentage point absolute increase (2.6-fold higher response) |
| Conditions | Prospective clinical trial in 30 patients with alopecia areata, assessed at 6 months |
Why This Matters
This large, quantifiable difference in efficacy directly justifies the selection of DPCP over DNCB for any immunotherapeutic research or clinical application targeting hair regrowth.
- [1] Srinath, S., Kaviarasan, P. K., Kannambal, K., & Poorana, B. (n.d.). Comparative Trial on Efficacy of Topical Contact Immunotherapy with Dinitrochlorobenzene and Diphenylcyclopropenone in Alopecia Areata. Dermatology Paper. View Source
